N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as DBT-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBT-10 belongs to the class of benzodioxinone derivatives and has been shown to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chiral Synthons for Therapeutic Agents
Research highlights the efficient preparation of both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, valuable chiral synthons for the enantiospecific synthesis of therapeutic agents. The use of indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis demonstrated a promising approach for the production of enantiomerically pure chiral synthons, which are crucial for the synthesis of various therapeutic agents (P. Mishra et al., 2016).
Antimicrobial and Antifungal Agents
The synthesis of derivatives such as 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides demonstrated notable antibacterial and antifungal potential. These compounds, particularly highlighted for their low hemolytic activity, indicate a promising direction for developing new antimicrobial agents (M. Abbasi et al., 2020).
Anti-Diabetic Agents
A series of new derivatives were synthesized to evaluate their anti-diabetic potentials. The compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential for therapeutic application in managing type-2 diabetes (M. Abbasi et al., 2023).
Enzyme Inhibition for Therapeutic Applications
Derivatives synthesized for enzyme inhibitory potential against lipoxygenase and α-glucosidase showcased moderate to good inhibition, suggesting their utility in therapeutic applications against inflammatory diseases and diabetes. These findings underline the compound's versatility in contributing to the development of new drugs aimed at treating various diseases (M. Abbasi et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-17(13-4-2-3-5-14(13)20-11)18(22)19(23)21-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10,20H,8-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNOIWINXHUOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321425 |
Source
|
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852372-05-5 |
Source
|
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.